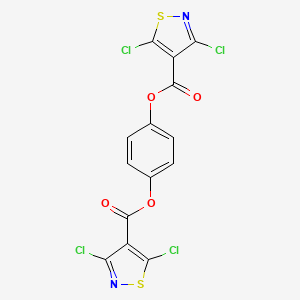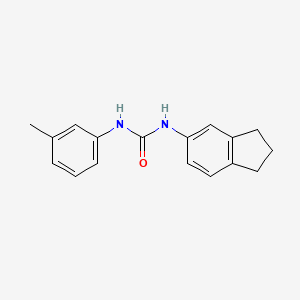
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate)
Übersicht
Beschreibung
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate), commonly known as PDI, is a versatile chemical compound that has gained significant attention in the field of materials science and biomedical research. PDI is a rigid, planar molecule that exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices, including solar cells, light-emitting diodes, and field-effect transistors. Additionally, PDI has shown promising results in biological applications, such as imaging and drug delivery.
Wirkmechanismus
The mechanism of action of PDI in materials science and biomedical research varies depending on the application. In materials science, PDI acts as an electron-accepting material, improving the efficiency of organic optoelectronic devices. In biomedical research, PDI acts as a fluorescent probe for imaging applications and a carrier for therapeutics in drug delivery applications.
Biochemical and Physiological Effects:
PDI has shown minimal toxicity in vitro and in vivo, making it an ideal candidate for biomedical applications. However, further studies are required to determine the long-term effects of PDI exposure on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PDI in lab experiments is its versatility. PDI can be easily modified to suit various applications, making it a valuable tool in materials science and biomedical research. Additionally, PDI exhibits excellent photo and thermal stability, making it an ideal candidate for optoelectronic devices. However, one of the limitations of using PDI in lab experiments is its cost. PDI is a relatively expensive compound, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for PDI research. In materials science, researchers are exploring the use of PDI in the fabrication of organic field-effect transistors, where it acts as an electron-transporting material. Additionally, researchers are investigating the use of PDI in the fabrication of perovskite solar cells, where it acts as a hole-transporting material.
In biomedical research, researchers are exploring the use of PDI in cancer therapy. PDI has shown promising results in photodynamic therapy, where it acts as a photosensitizer, leading to the destruction of cancer cells. Additionally, researchers are investigating the use of PDI in the treatment of bacterial infections, where it acts as an antibacterial agent.
Conclusion:
In conclusion, PDI is a versatile compound that has gained significant attention in the field of materials science and biomedical research. PDI exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices. Additionally, PDI has shown promising results in imaging and drug delivery applications. Further research is required to fully understand the potential of PDI in various applications.
Wissenschaftliche Forschungsanwendungen
PDI has been extensively studied for its applications in materials science and biomedical research. In the field of materials science, PDI has been used as an electron-accepting material in organic solar cells, where it acts as a bridge between the electron donor and acceptor materials, improving the efficiency of the device. PDI has also been used in the fabrication of organic light-emitting diodes, where it acts as an electron-transporting layer, leading to improved device performance.
In biomedical research, PDI has been used as a fluorescent probe for imaging applications. PDI has shown excellent photostability and high quantum yield, making it an ideal candidate for imaging applications. Additionally, PDI has been used in drug delivery applications, where it acts as a carrier for therapeutics, improving their solubility and bioavailability.
Eigenschaften
IUPAC Name |
[4-(3,5-dichloro-1,2-thiazole-4-carbonyl)oxyphenyl] 3,5-dichloro-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4S2/c15-9-7(11(17)25-19-9)13(21)23-5-1-2-6(4-3-5)24-14(22)8-10(16)20-26-12(8)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCACWZQLOADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(SN=C2Cl)Cl)OC(=O)C3=C(SN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxy-5-methylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4835076.png)

![2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4835089.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4835097.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4835112.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4835119.png)
![3-(5-chloro-2-methoxyphenyl)-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4835123.png)

![7-cycloheptyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835158.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4835164.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)
![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4835214.png)